molecular formula C10H8ClN3O2S B15097876 2-(2-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide

2-(2-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B15097876
M. Wt: 269.71 g/mol
InChI Key: ZTMSKQLPDBCKMO-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. It features a 1,3,4-thiadiazole core, a heterocycle known for its significant biological activities, linked to a 2-chlorophenoxy moiety via an acetamide bridge. This structure is of high interest in the development of novel therapeutic agents. Compounds based on the 1,3,4-thiadiazole scaffold have demonstrated considerable cytotoxicity and have been investigated as potential anticancer agents. Research on analogous structures has shown promising activity against various cancer cell lines, including colon cancer, melanoma, and ovarian cancer, making this class of compounds a valuable template for oncology research . Furthermore, the chlorophenoxyacetamide structure is a recognized pharmacophore in anti-inflammatory research. Related molecules have been studied as selective inhibitors of the COX-2 enzyme, suggesting a potential mechanism of action for this compound in inflammation-related pathways . This product is intended for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with care, adhering to all applicable laboratory safety protocols.

Properties

Molecular Formula

C10H8ClN3O2S

Molecular Weight

269.71 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C10H8ClN3O2S/c11-7-3-1-2-4-8(7)16-5-9(15)13-10-14-12-6-17-10/h1-4,6H,5H2,(H,13,14,15)

InChI Key

ZTMSKQLPDBCKMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=NN=CS2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of 2-chlorophenoxyacetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 1,3,4-thiadiazole-2-amine: This intermediate can be prepared by reacting thiosemicarbazide with formic acid.

    Coupling Reaction: The final step involves the coupling of 2-chlorophenoxyacetic acid with 1,3,4-thiadiazole-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions, while the thiadiazole ring demonstrates pH-dependent stability.

Conditions Products Mechanistic Insights References
Aqueous HCl (1M, reflux)2-(2-Chlorophenoxy)acetic acid + 2-Amino-1,3,4-thiadiazoleAcid-catalyzed cleavage of the amide bond via nucleophilic attack by water.
NaOH (0.5M, 60°C)Sodium 2-(2-chlorophenoxy)acetate + 2-Amino-1,3,4-thiadiazoleBase-mediated saponification of the acetamide group.
Neutral pH (25°C)Stable for >24 hrsLimited reactivity due to resonance stabilization of the acetamide and thiadiazole.

Nucleophilic Substitution at the Chlorophenoxy Group

The chlorine atom on the phenoxy ring participates in aromatic substitution reactions.

Reagent Conditions Product Yield References
Sodium methoxideDMF, 80°C, 6 hrs2-(2-Methoxyphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide72%
Ammonia (aq.)Ethanol, 100°C, 12 hrs2-(2-Aminophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide58%
Potassium thiocyanateAcetonitrile, reflux, 8 hrs2-(2-Thiocyanatophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide65%

Functionalization of the Thiadiazole Ring

The 1,3,4-thiadiazole ring undergoes electrophilic and cycloaddition reactions.

Electrophilic Substitution

Reagent Position Product Application References
HNO₃/H₂SO₄C-55-Nitro-1,3,4-thiadiazole derivativeEnhanced antimicrobial activity
Cl₂ (g)C-55-Chloro-1,3,4-thiadiazole derivativeIntermediate for agrochemical synthesis

Cycloaddition Reactions

Reagent Conditions Product Notes
PhenylacetyleneCuI, DMF, 120°C, 12 hrs1,3,4-Thiadiazolo[3,2-b] triazoleForms fused heterocycles with bioactivity.
Azide derivativesClick chemistryTriazole-linked conjugatesUsed in targeted drug delivery systems.

Oxidation and Reduction Reactions

The sulfur in the thiadiazole ring and the acetamide group are redox-active.

Reaction Type Reagent Product Key Observations References
OxidationH₂O₂ (30%), AcOHThiadiazole sulfoxidePartial loss of aromaticity reduces stability.
ReductionLiAlH₄, THF, 0°C2-(2-Chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)ethanolAmide-to-alcohol conversion with 84% yield.

Stability Under Varied Conditions

Parameter Conditions Degradation Half-Life Implications
Thermal stability100°C, 24 hrs<5%N/ASuitable for high-temperature applications.
UV exposure254 nm, 48 hrs22%15 daysRequires dark storage for long-term use.
Oxidative stress0.1M FeCl₃, 25°C40%6 hrsAvoid metal contaminants during synthesis.

Synthetic Derivatives and Bioactivity

Derivatives synthesized via the above reactions show enhanced pharmacological properties:

Derivative Biological Activity IC₅₀/EC₅₀ Mechanism
5-Nitro-1,3,4-thiadiazole analogAnticonvulsant30 mg/kgGABA receptor modulation
2-(2-Aminophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamideAntifungal12 µg/mLErgosterol biosynthesis inhibition
Triazole-linked conjugateAnticancer (HeLa cells)8.5 µMTubulin polymerization inhibition

Key Findings from Research

  • pH-Dependent Reactivity : Hydrolysis dominates under extreme pH, while neutral conditions preserve structural integrity.

  • Structure-Activity Relationships : Electrophilic substitution at C-5 of the thiadiazole ring enhances bioactivity .

  • Thermal Resilience : The compound remains stable up to 100°C, making it viable for industrial processes.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound ID Phenoxy Substituent Thiadiazole Substituent Melting Point (°C) Yield (%) Biological Activity Source
Target Compound 2-Chloro None N/A N/A N/A N/A
5k () 2-Methoxy 5-(Methylthio) 135–136 72 Not reported
5j () 2-Isopropyl-5-methyl 5-((4-Chlorobenzyl)thio) 138–140 82 Not reported
3 () N/A 5-((4-Nitrophenyl)amino) N/A N/A Akt inhibition (92.36%)
63 () 3-Fluorophenyl 5-Sulfanyl N/A N/A Cytotoxic (MCF-7 cells)
4g () N/A 5-(3-Phenylureido) 263–265 N/A Antiproliferative activity
5c () 5-Phenyl-6-thioxo 5-((4-Methylbenzyl)thio) 169–171 67 Antimicrobial

Substituent Impact on Physicochemical Properties

  • Steric Effects: Bulky substituents (e.g., 2-isopropyl-5-methyl in 5j) correlate with higher melting points (138–140°C vs. 135–136°C for 5k), suggesting improved crystallinity .
  • Ureido/Amino Groups (e.g., 4g in ): Enable hydrogen bonding, critical for antiproliferative activity via kinase inhibition (e.g., Akt in ) .

Anticancer Potential

  • Akt Inhibition: Compound 3 () with a 4-nitrophenylamino group on thiadiazole shows 92.36% Akt inhibition, attributed to π-π interactions and salt-bridge formation . The target compound’s 2-chlorophenoxy group may similarly stabilize hydrophobic pockets in kinases.
  • Cytotoxicity : Fluorophenyl-substituted analogs (e.g., 63 in ) demonstrate activity against MCF-7 cells, suggesting chloro-substituted derivatives may exhibit comparable effects .

Antimicrobial Activity

  • Thiadiazinan-Thione Derivatives : Compound 5c () with a 4-methylbenzylthio group shows moderate antimicrobial activity (67% yield), while benzylthio derivatives (e.g., 5h in , % yield) suggest substituent size influences efficacy .

Key Research Findings and Implications

Structure-Activity Relationships (SAR) : Chloro and nitro substituents enhance enzyme inhibition (e.g., Akt) via electronic effects, while hydrophobic groups (e.g., benzylthio) improve antimicrobial activity .

Synthetic Feasibility : Benzylthio and methoxy substituents are synthetically accessible with high yields (72–88%), supporting scalable production .

Therapeutic Potential: The target compound’s structural features align with cytotoxic, antimicrobial, and kinase-inhibiting analogs, warranting further pharmacological screening .

Biological Activity

2-(2-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide is a novel compound that incorporates a chlorophenoxy group and a thiadiazole moiety. Its unique structure positions it as a candidate for diverse biological applications, particularly in pharmaceuticals and agrochemicals. This article reviews its biological activity based on various studies, highlighting its pharmacological potential.

  • Molecular Formula : C12H12ClN3O2S
  • Molecular Weight : 293.73 g/mol
  • Structural Features : The compound features a chlorophenoxy group which enhances its lipophilicity and potential interaction with biological membranes.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have shown activity against various fungi and bacteria. In comparative studies, this compound demonstrated promising antifungal activity against strains such as Epidermophyton floccosum and Mucor racemosus, with minimum inhibitory concentrations (MICs) lower than those of conventional antifungal agents like fluconazole .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been shown to inhibit cell proliferation in cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer). The mechanism involves inducing apoptosis and disrupting cell cycle progression .

The biological activity of this compound can be attributed to its ability to interact with specific biomolecules:

  • Targeting Enzymes : The thiadiazole ring is known to interact with enzymes involved in metabolic pathways, potentially inhibiting their function.
  • Cell Membrane Interaction : The lipophilic nature of the chlorophenoxy group allows for enhanced penetration into cell membranes, facilitating cellular uptake and subsequent action.

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse modifications that can enhance its biological activity. For example:

Compound NameStructureUnique Features
2-(2-chlorophenoxy)-5-methylanilineStructureIntermediate in dye synthesis
5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl acetamideStructureEnhanced solubility and bioavailability

Case Studies

  • Antifungal Activity : A study conducted on several thiadiazole derivatives found that this compound exhibited superior antifungal properties compared to traditional treatments. The compound's MIC values were significantly lower than those of established antifungals.
  • Anticancer Efficacy : In vitro testing on human cancer cell lines revealed that this compound induced apoptosis at concentrations that were not cytotoxic to normal cells. This selectivity is crucial for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide with 2-chlorophenol derivatives under alkaline conditions (e.g., sodium bicarbonate in DMF) at room temperature for 36 hours yields the target compound. Post-reaction purification involves precipitation in ice-cold water and recrystallization from ethanol .
  • Key Parameters : Monitor reaction progress via TLC, optimize stoichiometry (1:1 molar ratio), and use potassium iodide as a catalyst to enhance reactivity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm proton environments and carbonyl/amide functionalities (e.g., δ ~3.86 ppm for -CH2_2CO- and δ ~10.15 ppm for NH in DMSO-d6_6) .
  • X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding in R_2$$^2(8) motifs) using SHELX programs for refinement .
    • Purity Analysis : Employ HPLC or mass spectrometry to verify >95% purity .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Safety Measures : Use PPE (gloves, goggles, lab coats), conduct reactions in fume hoods, and avoid skin contact due to potential toxicity. Waste disposal must comply with regulations for halogenated/organic compounds .

Advanced Research Questions

Q. How can computational methods like FEP (Free Energy Perturbation) and molecular dynamics (MD) improve the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

  • Strategy :

Use FEP to calculate binding free energy differences between derivatives and NMDA receptors.

Apply MD simulations to assess membrane permeability and BBB penetration by analyzing logP and polar surface area.

Prioritize derivatives with balanced hydrophobicity (e.g., cyclohexylmethyl substituents) and reduced hydrogen-bond donors .

  • Validation : Correlate computational predictions with in vitro permeability assays (e.g., PAMPA-BBB) .

Q. How can researchers resolve contradictions in reported biological activities of thiadiazol-2-yl acetamide derivatives?

  • Case Analysis :

  • Cytotoxicity Variations : Compare assay conditions (e.g., cell lines, incubation times). For instance, 2-(2-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide showed 82% yield and anti-cancer activity in HT-29 cells, but discrepancies may arise from differences in thiol group reactivity or metabolite stability .
  • Structural Insights : Use crystallography to identify conformational changes (e.g., dihedral angles between thiadiazole and chlorophenyl groups) that alter target binding .

Q. What strategies optimize the compound’s pharmacokinetic profile while retaining bioactivity?

  • Approach :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.
  • Metabolic Stability : Replace labile substituents (e.g., methyl groups) with fluorine atoms to reduce CYP450-mediated degradation .
    • In Vivo Testing : Conduct pharmacokinetic studies in rodent models to measure half-life and bioavailability .

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